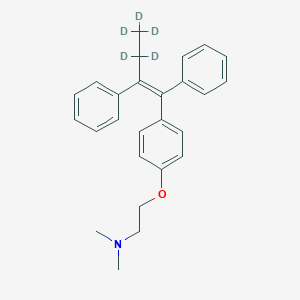

(E)-4-Hydroxytamoxifen-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-FUYVPVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157698-32-3 | |

| Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (E)-4-Hydroxytamoxifen-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-4-Hydroxytamoxifen-d5, a deuterated internal standard crucial for the accurate quantification of the active tamoxifen (B1202) metabolite, 4-hydroxytamoxifen (B85900), in various biological matrices. This document outlines a probable synthetic route, detailed experimental protocols, and robust characterization methodologies.

Introduction

(E)-4-Hydroxytamoxifen, along with its more active Z-isomer, is a critical metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. Due to its potent antiestrogenic effects, accurate quantification of 4-hydroxytamoxifen is paramount in pharmacokinetic and metabolic studies. This compound serves as an ideal internal standard for mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), ensuring high precision and accuracy in these measurements.[1] This guide details a feasible synthetic pathway and the necessary characterization techniques to ensure the identity, purity, and stability of this essential analytical standard.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-stage process: first, the synthesis of the deuterated precursor, propiophenone-d5, followed by a McMurry coupling reaction with 4,4'-dihydroxybenzophenone (B132225). This coupling reaction typically yields a mixture of (E) and (Z) isomers, which then requires purification to isolate the desired (E)-isomer.

Proposed Synthesis of Propiophenone-d5

A plausible route to propiophenone-d5 involves the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride-d5.

Reaction:

McMurry Coupling Reaction

The core of the synthesis involves the titanium-mediated reductive coupling of 4,4'-dihydroxybenzophenone and the deuterated ketone, propiophenone-d5.[2][3] This reaction generates the carbon-carbon double bond, forming the tamoxifen backbone.

Reaction:

Isomer Separation

The McMurry reaction produces a mixture of the geometric (E) and (Z) isomers. Separation of these isomers is critical and is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Experimental Protocols

Synthesis of (E/Z)-4-Hydroxytamoxifen-d5 (Mixture of Isomers)

Materials:

-

4,4'-dihydroxybenzophenone

-

Propiophenone-d5

-

Zinc dust (Zn)

-

Titanium tetrachloride (TiCl₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and zinc dust. Cool the suspension to 0°C in an ice bath. Slowly add titanium tetrachloride (TiCl₄) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours. The formation of the active low-valent titanium species is indicated by a change in color to black.

-

McMurry Coupling: In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 equivalent) and propiophenone-d5 (1.0 equivalent) in anhydrous THF. Add this solution of ketones to the prepared titanium reagent mixture.

-

Reaction Progression: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a cold aqueous solution of HCl. This will dissolve the titanium salts. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of (E) and (Z)-4-Hydroxytamoxifen-d5.[2]

Purification of this compound by RP-HPLC

Materials:

-

Crude (E/Z)-4-Hydroxytamoxifen-d5 mixture

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or orthophosphoric acid

-

C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% v/v TFA).[2][4] Degas the mobile phase thoroughly.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

-

HPLC Separation: Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved. Inject the prepared sample. Employ a gradient elution method, gradually increasing the proportion of the organic solvent, to effectively separate the (E) and (Z) isomers.

-

Detection and Fraction Collection: Monitor the elution profile using a UV detector, typically at a wavelength of 275 nm.[4] Collect the fractions corresponding to the peak of the (E)-isomer.

-

Final Processing: Combine the collected fractions containing the pure (E)-isomer and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final product as a solid.

Characterization

Thorough characterization is essential to confirm the identity, purity, and isomeric configuration of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product and to confirm the separation of the (E) and (Z) isomers.

Table 1: HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 5mM triethylammonium (B8662869) phosphate (B84403) buffer (pH 3.3) (43:57, v/v)[5] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm[4] |

| Column Temperature | Ambient |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to aid in its structural elucidation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₂₆H₂₄D₅NO₂[1] |

| Formula Weight | 392.6[1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | m/z 393.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR and ¹³C NMR Data (in a suitable deuterated solvent like DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | Aromatic Protons | 6.5 - 7.5 | m |

| -OCH₂- | ~4.0 | t | |

| -NCH₂- | ~2.7 | t | |

| -N(CH₃)₂ | ~2.2 | s | |

| Ethyl Group (deuterated) | Absent | - | |

| ¹³C NMR | Aromatic Carbons | 110 - 160 | - |

| -OCH₂- | ~66 | - | |

| -NCH₂- | ~58 | - | |

| -N(CH₃)₂ | ~45 | - | |

| Ethyl Group (deuterated) | ~29 (CD₂), ~13 (CD₃) | m |

Note: Predicted chemical shifts are based on data for the non-deuterated compound and are subject to solvent effects and the influence of deuterium.

Visualization of Workflows

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Conclusion

The synthesis and rigorous characterization of this compound are fundamental for its application as a reliable internal standard in quantitative bioanalysis. The proposed synthetic route, based on the well-established McMurry coupling reaction, provides a viable pathway to obtain this deuterated analog. Subsequent purification by RP-HPLC and comprehensive characterization using HPLC, mass spectrometry, and NMR spectroscopy are essential to ensure the final product meets the high standards of purity and identity required for its intended use in regulated and research environments.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of 4-hydroxytamoxifen and hesperidin in liposomal formulations: Development and validation of a RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

(E)-4-Hydroxytamoxifen-d5: A Technical Guide to its Mechanism of Action on Estrogen Receptors

(An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of the widely prescribed breast cancer drug tamoxifen, is a cornerstone in endocrine therapy. Its deuterated isotopologue, (E)-4-Hydroxytamoxifen-d5, serves as a critical tool in pharmacokinetic and metabolic studies. As a Selective Estrogen Receptor Modulator (SERM), 4-OHT exhibits a complex, tissue-specific pharmacological profile, functioning as either an antagonist or a partial agonist of the estrogen receptor (ER).[1][2] This dual activity is fundamental to its therapeutic efficacy in estrogen receptor-positive (ER+) breast cancer and its distinct side-effect profile.[1] This technical guide provides a comprehensive examination of the molecular mechanisms underlying the action of this compound on estrogen receptors, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action: A Tale of Two Receptors and Many Cofactors

This compound exerts its primary effects through competitive binding to the two main estrogen receptor subtypes, ERα and ERβ.[1] Its binding affinity for these receptors is notably high, comparable to the endogenous ligand 17β-estradiol and significantly greater—25 to 100 times more potent—than its parent compound, tamoxifen.[1][3]

Upon binding, 4-OHT induces a unique conformational change in the estrogen receptor, distinct from that induced by estradiol (B170435).[1] This altered three-dimensional structure of the receptor is the lynchpin of its SERM activity. It dictates the subsequent interaction of the receptor with a vast array of co-regulator proteins, specifically co-activators and co-repressors. The cellular balance of these co-regulators in a given tissue ultimately determines whether 4-OHT will elicit an estrogenic (agonist) or anti-estrogenic (antagonist) response.[1][4][5][6]

In breast tissue, for instance, the 4-OHT-ER complex preferentially recruits co-repressors, leading to the inhibition of transcription of estrogen-responsive genes that drive cell proliferation.[1] Conversely, in tissues like the endometrium and bone, the same complex can recruit co-activators, resulting in partial agonist effects.[7][8] This tissue-specific action is also influenced by the specific promoter regions of the target genes.[9]

Beyond the classical nuclear ER-mediated signaling, 4-OHT can also trigger ER-independent pathways, including the induction of programmed cell death through mechanisms that may not require estrogen receptors.[10]

Quantitative Analysis of Binding Affinity

The potency of this compound is underscored by its high binding affinity for estrogen receptors. The following tables summarize key binding parameters from various studies.

| Receptor Target | Ligand | Parameter | Value | Cell/System | Reference |

| Estrogen Receptor (Human Breast Carcinoma) | 4-Hydroxytamoxifen (B85900) | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma | [3] |

| Estrogen Receptor (Human Breast Carcinoma) | 4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [3] |

| Estrogen Receptor | (Z)-4-Hydroxytamoxifen | IC50 ([3H]oestradiol binding) | 3.3 nM | Not specified | [11] |

| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 35 nM | In vitro | [12][13] |

| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki | 75 nM | In vitro | [12][13] |

Signaling Pathways and Molecular Interactions

The intricate mechanism of 4-OHT action can be visualized through its signaling pathways.

Caption: this compound modulation of estrogen receptor signaling.

Experimental Protocols

1. Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Objective: To determine the relative binding affinity of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.[14]

-

Materials:

-

Procedure:

-

A constant amount of the receptor preparation is incubated with a fixed concentration of [3H]-17β-estradiol.

-

Increasing concentrations of unlabeled this compound are added to the incubation tubes.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand.

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.[14]

2. Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of gene transcription.

Caption: Workflow for an estrogen receptor reporter gene assay.

Detailed Methodology:

-

Objective: To quantify the agonist or antagonist activity of this compound on estrogen receptor-mediated gene transcription.[15][16]

-

Materials:

-

Cell Line: A suitable cell line expressing ERα or ERβ (e.g., MCF-7, T-47D, or engineered HEK293 cells).[15][16]

-

Plasmids: An expression vector for the desired ER subtype and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[15][17]

-

Test Compound: this compound.

-

-

Procedure:

-

Cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.

-

Transfected cells are treated with various concentrations of this compound, either alone (to test for agonist activity) or in the presence of a fixed concentration of estradiol (to test for antagonist activity).

-

After an incubation period, cells are lysed.

-

The activity of the reporter enzyme is measured (e.g., by adding a substrate that produces a luminescent or colorimetric signal).

-

-

Data Analysis: Dose-response curves are plotted to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

3. Co-Immunoprecipitation (Co-IP) Assay

This technique is used to investigate the interaction between the estrogen receptor and its co-regulator proteins in the presence of a ligand.

Caption: Workflow for a co-immunoprecipitation assay.

Detailed Methodology:

-

Objective: To determine whether this compound promotes the association of co-activators or co-repressors with the estrogen receptor.[4][18]

-

Materials:

-

Cell Line: Cells endogenously or exogenously expressing ER and the co-regulator of interest (e.g., SRC-1 or SMRT).[4]

-

Antibodies: A primary antibody specific for the estrogen receptor and a primary antibody for the co-regulator. Secondary antibodies for Western blotting.

-

Protein A/G Beads: For immunoprecipitation.

-

-

Procedure:

-

Cells are treated with this compound, estradiol (as a positive control for co-activator binding), or a vehicle control.

-

Cells are lysed to release proteins.

-

The cell lysate is incubated with an antibody against the estrogen receptor.

-

Protein A/G beads are added to pull down the antibody-ER complex.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads and separated by SDS-PAGE.

-

A Western blot is performed using an antibody against the co-regulator to detect its presence in the immunoprecipitated complex.

-

Conclusion

This compound is a potent selective estrogen receptor modulator whose mechanism of action is a paradigm of tissue-specific gene regulation. Its high affinity for estrogen receptors, coupled with its ability to induce a unique receptor conformation, allows for the differential recruitment of co-activators and co-repressors. This intricate interplay of factors dictates its therapeutic efficacy as an antagonist in breast cancer and its partial agonist activities in other tissues. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other SERMs, facilitating further advancements in endocrinology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 17 beta-estradiol- and 4-hydroxytamoxifen-induced transactivation in breast, endometrial and liver cancer cells is dependent on ER-subtype, cell and promoter context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. benchchem.com [benchchem.com]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reporter gene assay demonstrates functional differences in estrogen receptor activity in purified breast cancer cells: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling of 4-Hydroxytamoxifen for Research: An In-Depth Technical Guide

Executive Summary: 4-Hydroxytamoxifen (B85900) (4-OHT), the primary active metabolite of Tamoxifen (B1202), is a potent Selective Estrogen Receptor Modulator (SERM) central to breast cancer therapy and research. Its efficacy is rooted in its high binding affinity for the estrogen receptor (ER), far exceeding that of the parent drug. To elucidate its complex pharmacology, including metabolism, pharmacokinetics, and mechanism of action, researchers rely on isotopically labeled analogs. This guide provides a comprehensive overview of the synthesis, application, and analysis of isotopically labeled 4-OHT, tailored for researchers, scientists, and drug development professionals. It details experimental protocols, presents quantitative data in structured tables, and visualizes key processes and pathways using Graphviz diagrams.

Introduction to 4-Hydroxytamoxifen and Isotopic Labeling

4-Hydroxytamoxifen is a non-steroidal antiestrogen (B12405530) that functions by competitively binding to estrogen receptors in target tissues, most notably in breast cancer cells. This interaction modulates the expression of estrogen-dependent genes, leading to a reduction in cell proliferation. The biotransformation of Tamoxifen to 4-OHT is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[1][2]

Isotopic labeling involves the substitution of one or more atoms of a molecule with their isotope. For 4-OHT, stable isotopes such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are invaluable. These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass. This property makes them exceptional tracers for:

-

Quantitative Bioanalysis: Serving as ideal internal standards in isotope dilution mass spectrometry for accurate quantification in complex biological matrices.[3][4]

-

Metabolic Studies: Tracing the metabolic fate of 4-OHT and identifying its downstream metabolites.[5][6]

-

Receptor Binding Assays: Investigating the kinetics and dynamics of the 4-OHT-ER interaction.[7]

Synthesis of Isotopically Labeled 4-Hydroxytamoxifen

The synthesis of 4-OHT analogs typically employs methods like the McMurry reaction.[8] Isotopic labels are introduced by using a labeled precursor during the synthesis. Deuterium labeling is the most common for use as an internal standard in mass spectrometry.

General Synthetic Strategy: Deuterium Labeling

A common strategy for synthesizing deuterium-labeled 4-OHT involves the McMurry coupling of a ketone and an ester, where one of the precursors contains the isotopic label. For instance, using a deuterated propiophenone (B1677668) allows the introduction of deuterium atoms onto the ethyl side chain of the final 4-OHT molecule.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of labeled 4-hydroxytamoxifen, starting from labeled and unlabeled precursors.

Caption: General workflow for synthesizing labeled 4-hydroxytamoxifen.

Experimental Protocols

The following is a representative protocol for the synthesis and purification of deuterium-labeled 4-hydroxytamoxifen, based on established chemical principles.[8]

Protocol: Synthesis of d5-(Z)-4-Hydroxytamoxifen

This protocol outlines the synthesis using d5-propiophenone to label the terminal phenyl ring of the butenyl side chain.

Materials:

-

d5-Propiophenone (deuterated precursor)

-

Titanium tetrachloride (TiCl₄)

-

Zinc (Zn) dust

-

Dry Tetrahydrofuran (THF)

-

Aqueous Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Low-Valent Titanium Reagent:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Zinc dust (4.0 eq).

-

Add dry THF and cool the suspension to 0°C.

-

Slowly add Titanium tetrachloride (2.0 eq) dropwise. The mixture will exotherm and turn from yellow to black.

-

Allow the mixture to warm to room temperature and then reflux for 2 hours to form the active low-valent titanium species.

-

-

McMurry Coupling Reaction:

-

Cool the black titanium suspension back to 0°C.

-

In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) and d5-propiophenone (1.1 eq) in dry THF.

-

Add the solution of ketones to the titanium reagent mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction Workup and Purification:

-

After completion, cool the reaction to room temperature and carefully quench by pouring it into an aqueous HCl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product will be a mixture of (E)- and (Z)-isomers of d5-4-hydroxytamoxifen.

-

-

Isomer Separation:

-

Purify the crude product and separate the (Z)-isomer (the more active form) from the (E)-isomer using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Characterization: Confirm the structure, isotopic enrichment, and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: 4-Hydroxytamoxifen Signaling

4-OHT exerts its primary effects through the nuclear estrogen receptor signaling pathway. As a SERM, its action is tissue-specific, acting as an antagonist in breast tissue while potentially having agonist effects elsewhere.

Caption: Signaling pathway of 4-hydroxytamoxifen in breast cancer cells.

Applications of Labeled 4-Hydroxytamoxifen in Research

Isotopically labeled 4-OHT is a versatile tool with numerous applications in preclinical and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of tamoxifen by isolated rat hepatocytes. Identification of the glucuronide of 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

Understanding the Kinetic Isotope Effect of (E)-4-Hydroxytamoxifen-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-4-Hydroxytamoxifen is a critical active metabolite of the widely used breast cancer drug, tamoxifen (B1202). The metabolic stability of this compound is of significant interest in drug development. Isotopic labeling, specifically the replacement of hydrogen with deuterium (B1214612) to create (E)-4-Hydroxytamoxifen-d5, is a strategy employed to potentially alter metabolic pathways and enhance pharmacokinetic properties through the kinetic isotope effect (KIE). This technical guide provides an in-depth analysis of the core principles of the KIE in the context of this compound metabolism. It synthesizes available data on the metabolic pathways of 4-hydroxytamoxifen (B85900), details relevant experimental protocols, and critically evaluates the expected KIE based on current scientific understanding. While direct comparative kinetic data for the 4-hydroxylation of (E)-4-Hydroxytamoxifen and its d5 analogue is not extensively available in published literature, this guide offers a robust framework for understanding and predicting the metabolic fate of this deuterated compound.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, the deuterium KIE is of particular interest. The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) can lead to a slower rate of bond cleavage. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.

Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down the metabolism of a drug, potentially leading to:

-

Improved pharmacokinetic profiles

-

Increased drug exposure

-

Reduced formation of toxic metabolites

-

More favorable dosing regimens

Metabolic Pathways of 4-Hydroxytamoxifen

Tamoxifen is a prodrug that undergoes extensive metabolism to form more active metabolites. The 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen is a crucial activation step, as 4-hydroxytamoxifen has a much higher affinity for the estrogen receptor than the parent drug.

The primary enzyme responsible for the 4-hydroxylation of tamoxifen is Cytochrome P450 2D6 (CYP2D6) . Other enzymes, including CYP2C9 and CYP3A4 , may also contribute to a lesser extent.[1][2]

The metabolic conversion of tamoxifen to its active metabolites can be visualized in the following pathway:

The Kinetic Isotope Effect in the Context of this compound

The commercially available this compound is typically deuterated on the ethyl group. Research on [D5-ethyl]tamoxifen has shown a significant kinetic isotope effect for α-hydroxylation, a metabolic pathway that occurs on the ethyl group. This deuteration leads to a notable reduction in the formation of α-hydroxytamoxifen, a metabolite associated with genotoxicity.[3][4][5][6][7]

However, the same studies that demonstrated a significant KIE for α-hydroxylation found that the formation of 4-hydroxytamoxifen was not significantly affected by deuteration on the ethyl group.[3][4][5][6][7] This is because the 4-hydroxylation reaction occurs on the phenyl ring, and the C-H bonds on the ethyl group are not broken during this specific metabolic transformation.

For a KIE to be observed, the deuterated C-H bond must be directly involved in the rate-determining step of the reaction. In the case of 4-hydroxylation, the reaction proceeds via an electrophilic attack on the aromatic ring. The cleavage of the C-H bond at the site of hydroxylation is generally not the rate-limiting step in aromatic hydroxylation reactions catalyzed by CYP enzymes.[1][8][9] Therefore, a significant KIE for the 4-hydroxylation of (E)-4-Hydroxytamoxifen is not expected when the deuterium atoms are located on the ethyl group.

The logical relationship for the expected kinetic isotope effect can be summarized as follows:

Quantitative Data and Experimental Protocols

While direct comparative quantitative data on the metabolism of (E)-4-Hydroxytamoxifen versus its d5 analog is scarce in the literature, the following tables summarize the known information regarding the metabolism of tamoxifen and the principles of KIE.

Table 1: Enzymes Involved in 4-Hydroxylation of Tamoxifen

| Enzyme Family | Specific Enzyme | Role in 4-Hydroxylation | Reference |

| Cytochrome P450 | CYP2D6 | Primary metabolizing enzyme | [2] |

| Cytochrome P450 | CYP2C9 | Minor contribution | [2] |

| Cytochrome P450 | CYP3A4 | Minor contribution | [2] |

Table 2: Expected Kinetic Isotope Effect for this compound Metabolism

| Metabolic Pathway | Site of Deuteration | C-H Bond Cleavage in RDS? | Expected KIE |

| α-Hydroxylation | Ethyl Group | Yes | Significant |

| 4-Hydroxylation | Ethyl Group | No | Negligible |

| 4-Hydroxylation | Phenyl Ring | Unlikely | Negligible to small |

Experimental Protocols

The determination of the kinetic isotope effect on drug metabolism typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes. A general workflow for such an experiment is outlined below.

Detailed Methodologies:

-

Incubation with Human Liver Microsomes: Pooled human liver microsomes are incubated with the test compounds ((E)-4-Hydroxytamoxifen and this compound) at various concentrations. The reaction is initiated by adding an NADPH-regenerating system and incubated at 37°C. Aliquots are taken at different time points and the reaction is stopped by adding a quenching solvent.

-

LC-MS/MS Analysis: The samples are analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent compound and the formation of metabolites. Deuterated internal standards are used for accurate quantification.

-

Enzyme Kinetics: The rates of metabolite formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant). The intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.

-

Competitive vs. Non-competitive Assays: The KIE can be determined using either competitive or non-competitive experiments. In a competitive experiment, a mixture of the deuterated and non-deuterated compounds is incubated, and the ratio of the metabolites is measured. In a non-competitive experiment, the kinetics of the two compounds are determined in separate incubations.

Conclusion

The strategic deuteration of drug candidates holds promise for improving their metabolic properties. In the case of this compound, where deuteration is on the ethyl group, a significant kinetic isotope effect is observed for α-hydroxylation, a pathway associated with the formation of a genotoxic metabolite. However, based on the established mechanisms of aromatic hydroxylation by cytochrome P450 enzymes, a significant kinetic isotope effect for the therapeutically important 4-hydroxylation pathway is not expected.

This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and predict the metabolic fate of this compound. While direct quantitative comparisons are lacking in the current literature, the principles outlined here, along with the provided experimental frameworks, offer a clear path for future investigations into the kinetic isotope effect of this and other deuterated compounds. Further experimental studies are warranted to definitively quantify the kinetic parameters and confirm the predicted negligible KIE for the 4-hydroxylation of this compound.

References

- 1. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 4. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Kinetic isotope effects on aromatic and benzylic hydroxylation by Chromobacterium violaceum phenylalanine hydroxylase as probes of chemical mechanism and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Intricacies of (E)-4-Hydroxytamoxifen-d5 in DMSO: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (E)-4-Hydroxytamoxifen-d5 in dimethyl sulfoxide (B87167) (DMSO), a critical aspect for researchers, scientists, and drug development professionals. Ensuring the integrity of this compound in solution is paramount for the accuracy and reproducibility of experimental results.

Executive Summary

This compound, a deuterated active metabolite of tamoxifen (B1202), is a vital tool in preclinical research. Its solubility and stability in DMSO, a common solvent for in vitro studies, directly impact its biological activity and the reliability of experimental outcomes. This guide offers a comprehensive overview of its solubility characteristics, stability considerations, recommended storage and handling protocols, and detailed experimental procedures for stability assessment. Furthermore, it visualizes the key signaling pathways influenced by 4-Hydroxytamoxifen and outlines the experimental workflows for its analysis.

Solubility of 4-Hydroxytamoxifen Isomers in DMSO

| Compound/Isomer | Solvent | Solubility |

| (E/Z)-4-hydroxy Tamoxifen | DMSO | ~2 mg/mL[1] |

| (Z)-4-Hydroxytamoxifen | DMSO | Soluble to 100 mM |

| (E/Z)-4-hydroxy Tamoxifen-d5 | DMSO | Soluble[2] |

| (Z)-4-Hydroxy Tamoxifen-d5 | DMSO | 100 mg/mL (254.75 mM)[3] |

It is crucial to note that the use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product. Therefore, it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]

Stability of this compound in DMSO

The stability of 4-Hydroxytamoxifen in DMSO is a multifaceted issue encompassing isomerization, chemical degradation, and physical precipitation.

Isomerization: In solution, (E)- and (Z)-4-Hydroxytamoxifen can interconvert, eventually reaching an equilibrium with a ratio of approximately 1:1.[4] This isomerization is a critical factor to consider as the (Z)-isomer is generally considered more biologically active.

Chemical Stability: When stored properly, 4-Hydroxytamoxifen solutions in DMSO are stable for extended periods. General recommendations suggest that stock solutions can be stable for months at -20°C.[5] For longer-term storage, -80°C is recommended, with stability reported for up to one year.[3] Key factors influencing chemical stability include:

-

Temperature: Lower temperatures (-20°C to -80°C) are crucial for minimizing degradation.

-

Light: Exposure to light can promote degradation and isomerization. Solutions should be stored in light-protected containers (e.g., amber vials).

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[5] Studies have shown no significant compound loss after 11 freeze/thaw cycles for many compounds in DMSO.[6]

Physical Stability: Precipitation of 4-Hydroxytamoxifen from DMSO solutions, especially at low temperatures, can occur over time. If precipitation is observed, the solution can be gently warmed (e.g., to 37°C) and vortexed to redissolve the compound.[5]

Experimental Protocols

Protocol for Preparation of Stock Solution

-

Accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.

-

Dispense the stock solution into single-use aliquots in light-protected vials.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Assessing Long-Term Stability

This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound in DMSO.

-

Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Aliquot the solution into multiple amber vials for each storage condition and time point.

-

Storage Conditions: Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).

-

Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12 months).

-

Sample Analysis (LC-MS/MS):

-

At each time point, retrieve one aliquot from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Prepare the sample for analysis by diluting it to a suitable concentration for the LC-MS/MS system.

-

Use a validated LC-MS/MS method to quantify the concentration of this compound. The method should be able to separate the (E) and (Z) isomers.

-

-

Data Analysis:

-

Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.

-

Monitor the formation of any degradation products and the change in the (E)/(Z) isomer ratio over time.

-

Visualizing Key Concepts

Signaling Pathways of 4-Hydroxytamoxifen

Caption: Simplified overview of 4-Hydroxytamoxifen's dual signaling mechanisms.

Experimental Workflow for Stability Assessment

Caption: Step-by-step workflow for conducting a comprehensive stability study.

Conclusion

The effective use of this compound in research hinges on a thorough understanding of its solubility and stability in DMSO. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of their stock solutions, leading to more reliable and reproducible experimental data. Careful consideration of storage conditions, particularly temperature and light exposure, along with the potential for isomerization and precipitation, is essential for maintaining the compound's biological activity.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-4-Hydroxytamoxifen-d5 certificate of analysis and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization and purity assessment of (E)-4-Hydroxytamoxifen-d5. It includes a summary of typical data found on a Certificate of Analysis, detailed experimental protocols for characterization, and an illustration of its primary mechanism of action.

Introduction

(E)-4-Hydroxytamoxifen is one of the geometric isomers of 4-Hydroxytamoxifen (B85900) (4-OHT), the active metabolite of the widely used breast cancer drug, Tamoxifen (B1202).[1] While the (Z)-isomer is generally considered the more biologically active form, both isomers are relevant in research and clinical monitoring.[2] 4-OHT exhibits a significantly higher affinity for the estrogen receptor (ER) than Tamoxifen itself, making it a potent antagonist in ER-positive breast cancer cells.[1][3] The deuterated form, this compound, is frequently used as an internal standard for the quantification of 4-Hydroxytamoxifen in biological samples by mass spectrometry.[4]

Certificate of Analysis and Purity Data

The following tables summarize typical analytical data for deuterated 4-Hydroxytamoxifen. Note that this data is representative and may vary between different lots and suppliers. The example data is primarily based on a Certificate of Analysis for the (Z)-isomer, which is more commonly characterized in detail.

General Properties

| Property | Value |

| Chemical Name | 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol |

| Synonyms | Afimoxifene-d5, 4-OHT-d5 |

| Molecular Formula | C₂₆H₂₄D₅NO₂ |

| Molecular Weight | 392.54 g/mol [5] |

| Appearance | White to Off-White Solid[5] |

| Solubility | Soluble in Methanol, DMSO, and Ethanol[2][4][6] |

| Storage | -20°C, Inert atmosphere, Protected from light[5] |

Analytical Data

| Test | Specification | Result |

| HPLC Purity | >95% | 99.78% (at 200 nm)[5] |

| NMR | Conforms to Structure | Conforms[5] |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms[5] |

| Isotopic Purity | >95% | >99.9%[5] |

| Deuterated Forms | ≥99% (d₁-d₅) | d₅ = 99.99%[4][5] |

Experimental Protocols

Accurate characterization and purity assessment of this compound are critical for its use in research. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of tamoxifen and its metabolites.[7][8]

-

Objective: To separate and quantify this compound from its (Z)-isomer and other impurities.

-

Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[7][9]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 266 nm.[9]

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase or a suitable solvent.

-

Inject a defined volume (e.g., 20 µL) of the sample onto the column.

-

Elute the components isocratically or with a gradient program.

-

Monitor the absorbance at the specified wavelength.

-

Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and selectivity for both identifying the compound and quantifying it in complex matrices like plasma.[10][11][12]

-

Objective: To confirm the molecular weight and fragmentation pattern of this compound and to quantify it at low concentrations.

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method described above to achieve separation of isomers.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion [M+H]⁺: m/z 393.3 (for the d5 isotopologue).

-

Product Ions: Fragmentation of the precursor ion will yield specific product ions. For non-deuterated 4-hydroxytamoxifen, a prominent product ion is m/z 72.[12] Similar fragmentation would be expected for the deuterated analog.

-

-

Procedure:

-

The sample is injected into the LC system.

-

After chromatographic separation, the eluent is introduced into the ESI source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the specific transition from the precursor ion to a characteristic product ion is monitored for selective and sensitive quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure and for determining the isomeric configuration.[13]

-

Objective: To confirm the molecular structure, verify the position of the deuterium (B1214612) labels, and differentiate between the (E) and (Z) isomers.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as Methanol-d4 or DMSO-d6.

-

Experiments:

-

¹H NMR: Provides information on the number and environment of proton atoms. The absence of signals in the ethyl group region would confirm deuterium incorporation.

-

¹³C NMR: Shows the chemical environment of the carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and provide definitive structural assignment.

-

-

Procedure:

-

Acquire the desired NMR spectra.

-

Process the data (Fourier transformation, phase and baseline correction).

-

Analyze the chemical shifts, coupling constants, and correlations to confirm that the spectrum is consistent with the structure of this compound.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the analytical characterization of this compound.

Signaling Pathway

Caption: Mechanism of action of 4-Hydroxytamoxifen as an Estrogen Receptor antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of 4-hydroxytamoxifen in mouse plasma in the pg/mL range by gradient capillary liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]

- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential: A Technical Guide to the Prospective Biological Activity of Deuterated 4-Hydroxytamoxifen

For Immediate Release

This technical guide explores the anticipated biological activity of deuterated 4-hydroxytamoxifen (B85900), a molecule of significant interest for researchers, scientists, and professionals in drug development. While direct experimental data on deuterated 4-hydroxytamoxifen is not yet available in published literature, this document provides a comprehensive overview based on the well-established principles of drug deuteration and the known biological profile of its non-deuterated counterpart, 4-hydroxytamoxifen. By leveraging existing knowledge, we can project the potential advantages of deuteration in enhancing the therapeutic index of this pivotal cancer therapy.

Introduction: The Significance of 4-Hydroxytamoxifen and the Promise of Deuteration

Tamoxifen is a widely prescribed selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] Its therapeutic efficacy is largely dependent on its metabolic conversion to active metabolites, with 4-hydroxytamoxifen (4-OHT) being a principal contributor due to its significantly higher binding affinity for the estrogen receptor—up to 100 times greater than the parent drug.[2]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug development to improve the pharmacokinetic and metabolic profiles of molecules.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This "kinetic isotope effect" can slow down drug metabolism, potentially leading to increased drug exposure, reduced formation of toxic metabolites, and an overall improved safety and efficacy profile.[4] The successful clinical application of this strategy is exemplified by FDA-approved deuterated drugs like deutetrabenazine.[5][6]

This guide will first detail the established biological activity of 4-hydroxytamoxifen and then extrapolate the likely consequences of deuteration at key metabolic sites.

The Biological Landscape of 4-Hydroxytamoxifen

4-Hydroxytamoxifen exerts its primary anticancer effect by competitively binding to the estrogen receptor, thereby blocking the proliferative signaling of estrogen in breast cancer cells.[1] Its biological activity is multifaceted, involving both estrogen receptor-dependent and -independent pathways.

Quantitative Biological Activity of 4-Hydroxytamoxifen

The following tables summarize key quantitative data on the biological activity of non-deuterated 4-hydroxytamoxifen.

| Parameter | Value | Cell Line/System | Reference |

| Estrogen Receptor Binding Affinity | |||

| Relative Binding Affinity vs. Estradiol | ~100% | Rat Uterine Cytosol | [7] |

| Relative Binding Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [7] |

| In Vitro Antiproliferative Activity | |||

| IC50 vs. MCF-7 (ER+) cells | Varies (nanomolar range) | MCF-7 | [8] |

| IC50 vs. MDA-MB-231 (ER-) cells | Varies (micromolar range) | MDA-MB-231 | [8] |

| Parameter | Value | Species | Reference |

| Pharmacokinetic Parameters (Oral Administration) | |||

| Peak Plasma Concentration (Cmax) | ~3.6 ng/mL (at 1 mg/kg) | Mice | [9] |

| Time to Peak Concentration (Tmax) | ~2 hours | Mice | [9] |

Signaling Pathways of 4-Hydroxytamoxifen

4-Hydroxytamoxifen's mechanism of action primarily involves the modulation of estrogen receptor signaling. Upon binding to the estrogen receptor, it induces a conformational change that differs from that induced by estradiol, leading to the recruitment of corepressors instead of coactivators to the receptor-DNA complex. This results in the repression of estrogen-responsive genes involved in cell proliferation.

The Prospective Impact of Deuteration on 4-Hydroxytamoxifen's Biological Activity

The metabolism of 4-hydroxytamoxifen is complex and involves multiple cytochrome P450 enzymes. Strategic deuteration at metabolically labile sites could significantly alter its biological activity.

Potential Sites for Deuteration and Hypothesized Effects

-

Ethyl Side Chain: Metabolism of the ethyl side chain of tamoxifen, specifically α-hydroxylation, has been linked to genotoxicity through the formation of DNA adducts. A study on [D5-ethyl]tamoxifen demonstrated that deuteration at this position led to a significant decrease in the formation of α-hydroxytamoxifen, thereby reducing DNA adduct formation.[10] While 4-hydroxytamoxifen is already hydroxylated on the phenyl ring, further metabolism can occur. Deuteration of the ethyl group in 4-hydroxytamoxifen could similarly reduce the formation of potentially genotoxic metabolites, thereby improving its safety profile.

-

N-desmethylation: The dimethylamino group of 4-hydroxytamoxifen is a site of N-demethylation. While the resulting metabolites may still possess some biological activity, altering the rate of their formation could fine-tune the overall pharmacological effect. Deuteration of the N-methyl groups would be expected to slow down this metabolic pathway, leading to a longer half-life of 4-hydroxytamoxifen and potentially a more sustained therapeutic effect.

Anticipated Pharmacokinetic Profile of Deuterated 4-Hydroxytamoxifen

Based on the principles of the kinetic isotope effect, a deuterated version of 4-hydroxytamoxifen is anticipated to exhibit:

-

Increased Half-Life (t½): Slower metabolism would lead to a longer circulation time.

-

Increased Area Under the Curve (AUC): Overall drug exposure would be enhanced.

-

Reduced Metabolic Clearance (CL): The rate of elimination from the body would be decreased.

-

Potentially Altered Metabolite Profile: A shift in the ratios of different metabolites could occur, potentially reducing the formation of undesirable or less active metabolites.

Experimental Protocols for Evaluating Deuterated 4-Hydroxytamoxifen

To empirically determine the biological activity of a novel deuterated 4-hydroxytamoxifen analogue, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

-

Estrogen Receptor Binding Assay:

-

Objective: To determine the binding affinity of deuterated 4-OHT to ERα and ERβ.

-

Methodology: A competitive radioligand binding assay using [3H]-estradiol and human recombinant ERα and ERβ. The concentration of deuterated 4-OHT required to displace 50% of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

-

-

Cell Proliferation Assay:

-

Objective: To assess the antiproliferative activity of deuterated 4-OHT.

-

Methodology: ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-231) breast cancer cell lines are treated with a range of concentrations of deuterated 4-OHT. Cell viability is measured after a set incubation period (e.g., 72 hours) using a standard method like the MTT or CellTiter-Glo assay. The IC50 values are then calculated.

-

-

Metabolic Stability Assay:

-

Objective: To compare the metabolic stability of deuterated and non-deuterated 4-OHT.

-

Methodology: Incubation of the compounds with human liver microsomes or hepatocytes in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life.

-

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the initial in vitro characterization of a deuterated 4-hydroxytamoxifen candidate.

Conclusion and Future Directions

The strategic deuteration of 4-hydroxytamoxifen holds considerable promise for enhancing its therapeutic properties. By slowing down key metabolic pathways, it is plausible that a deuterated analogue could offer improved pharmacokinetic parameters, a more favorable safety profile, and ultimately, enhanced clinical efficacy. While the concepts presented in this guide are based on sound scientific principles and indirect evidence, they remain to be confirmed by direct experimental investigation. The synthesis and comprehensive biological evaluation of deuterated 4-hydroxytamoxifen are critical next steps to unlock its full potential as a next-generation endocrine therapy for breast cancer. This technical guide serves as a foundational document to inspire and inform such future research endeavors.

References

- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies with deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of (E)-4-Hydroxytamoxifen-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (E)-4-Hydroxytamoxifen-d5, a deuterated analog of the active metabolite of Tamoxifen. This document is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled compound as an internal standard in quantitative analyses or in other research applications.

Introduction

(E)-4-Hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM) and the principal active metabolite of the widely used breast cancer drug, Tamoxifen. The deuterated version, this compound, is a critical tool in pharmacokinetic and metabolic studies, primarily employed as an internal standard for mass spectrometry-based quantification of 4-Hydroxytamoxifen.[1][2] Its five deuterium (B1214612) atoms on the ethyl group provide a distinct mass shift, enabling precise differentiation from the endogenous analyte without significantly altering its chemical properties.

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The NMR data is based on the known spectrum of the non-deuterated (E)-4-Hydroxytamoxifen, with modifications noted for the deuterated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuterium labeling on the ethyl group of this compound leads to the absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly broadened and likely unobserved or show a characteristic triplet multiplicity due to C-D coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons | Notes |

| 7.20 - 7.50 | m | 10H | Aromatic protons |

| 6.70 - 6.90 | m | 4H | Aromatic protons |

| 4.05 | t | 2H | -OCH₂- |

| 2.75 | t | 2H | -CH₂N- |

| 2.35 | s | 6H | -N(CH₃)₂ |

| Signal Absent | - | 5H | Deuterated ethyl group (-CD₂-CD₃) |

Note: Data is predicted based on the spectrum of the non-deuterated compound. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment | Notes |

| 157.0 | C-O (phenol) | |

| 143.5 | Quaternary C | |

| 142.0 | Quaternary C | |

| 138.0 | Quaternary C | |

| 135.5 | Quaternary C | |

| 132.0 | Aromatic CH | |

| 130.0 | Aromatic CH | |

| 128.5 | Aromatic CH | |

| 128.0 | Aromatic CH | |

| 126.5 | Aromatic CH | |

| 115.0 | Aromatic CH | |

| 113.5 | Aromatic CH | |

| 65.5 | -OCH₂- | |

| 58.0 | -CH₂N- | |

| 45.5 | -N(CH₃)₂ | |

| Signal likely unobserved | -CD₂- | Due to C-D coupling and quadrupolar relaxation. |

| Signal likely unobserved | -CD₃ | Due to C-D coupling and quadrupolar relaxation. |

Note: Data is predicted based on the spectrum of the non-deuterated compound.[3] The absence of the ethyl carbon signals is an expected consequence of deuteration.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak at m/z 392.2, which is 5 mass units higher than the non-deuterated analog. The fragmentation pattern is expected to be similar to the non-deuterated compound, with fragments containing the deuterated ethyl group exhibiting a corresponding mass shift.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 392.2 | [M+H]⁺ | Molecular ion |

| 72.1 | [C₄H₁₀N]⁺ | Fragment corresponding to the dimethylaminoethyl side chain |

| Other fragments | The fragmentation pattern will be similar to the non-deuterated compound, with a +5 Da shift for fragments containing the deuterated ethyl group. |

Note: The exact m/z values and relative intensities can vary depending on the ionization method and instrument settings.

Experimental Protocols

The following are general protocols for the acquisition of NMR and MS data for this compound.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer acquisition time will be necessary.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Data Acquisition (LC-MS/MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Formic acid or ammonium (B1175870) formate (B1220265) (for modifying the mobile phase)

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

-

C18 reversed-phase column

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Prepare working solutions by diluting the stock solution with the initial mobile phase.

-

Set up the LC-MS system with a suitable C18 column.

-

Equilibrate the column with the initial mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Develop a gradient elution method to achieve good chromatographic separation.

-

Set up the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flows) by infusing a dilute solution of the analyte.

-

Perform a full scan experiment to identify the [M+H]⁺ ion.

-

Perform a product ion scan (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and varying the collision energy to generate fragment ions.

-

For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using a specific precursor-product ion transition.

Signaling Pathway and Experimental Workflow

(E)-4-Hydroxytamoxifen exerts its biological effects by binding to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue. This binding event leads to a conformational change in the receptor, preventing its interaction with coactivators and subsequent transcription of estrogen-responsive genes.

References

An In-depth Technical Guide on the Safety and Handling of (E)-4-Hydroxytamoxifen-d5

This guide provides comprehensive safety and handling information for (E)-4-Hydroxytamoxifen-d5, a deuterated analog of 4-Hydroxytamoxifen. The content is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Compound Information

This compound is the primary active metabolite of the breast cancer drug tamoxifen, with a deuterium-labeled phenyl group. It functions as a selective estrogen receptor modulator (SERM). The deuteration makes it suitable for use as an internal standard in mass spectrometry-based quantification assays.

Safety and Hazard Information

This section outlines the critical safety data for this compound, primarily derived from Material Safety Data Sheets (MSDS).

Table 1: Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Carcinogenicity | 1A | Danger | May cause cancer. | |

| Reproductive Toxicity | 1A | Danger | May damage fertility or the unborn child. | |

| Specific Target Organ Toxicity | 1 | Danger | Causes damage to organs through prolonged or repeated exposure. | |

| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed. |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₄D₅NO₂ |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, ethanol, and methanol |

| Storage | Store at -20°C |

Experimental Handling and Safety Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Lab Coat: A lab coat must be worn at all times.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Respiratory Protection: For operations that may generate dust or aerosols, a certified respirator or fume hood should be used.

General Handling Workflow:

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Biological Pathway

This compound, like its non-deuterated counterpart, primarily acts on the estrogen receptor (ER) signaling pathway. Its high affinity for ERs allows it to modulate gene expression, leading to its therapeutic and toxic effects.

Estrogen Receptor Signaling Pathway:

The diagram below outlines the simplified signaling pathway of 4-Hydroxytamoxifen.

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Spill and Leak Procedures: In the event of a spill, wear appropriate PPE, contain the spill, and collect the material with an absorbent substance. Place the collected material in a sealed container for disposal as hazardous waste. Avoid generating dust.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current Material Safety Data Sheet (MSDS) for this compound before use. The user is solely responsible for compliance with all applicable laws and regulations.

Methodological & Application

Application Note: Quantitative Analysis of (E)-4-Hydroxytamoxifen in Biological Matrices using (E)-4-Hydroxytamoxifen-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (E)-4-Hydroxytamoxifen using (E)-4-Hydroxytamoxifen-d5 as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research involving Tamoxifen (B1202) and its active metabolites.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (B85900) and endoxifen (B1662132).[1][2] Accurate quantification of these metabolites in biological matrices is essential for understanding their pharmacokinetic profiles and clinical effects.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the quantification of tamoxifen and its metabolites due to its high sensitivity, specificity, and accuracy.[3][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification.[6] Deuterated internal standards closely mimic the analyte's chemical and physical properties, co-eluting during chromatography and exhibiting similar ionization behavior, which effectively compensates for matrix effects and variations in sample preparation and instrument response.[6][7][8]

This application note details a validated LC-MS/MS method for the precise and accurate quantification of (E)-4-Hydroxytamoxifen, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

(E)-4-Hydroxytamoxifen and this compound standards (Toronto Research Chemicals Inc. or equivalent)[9]

-

HPLC-grade acetonitrile, methanol, and water[10]

-

Formic acid and ammonium (B1175870) acetate

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Sample Preparation

A robust sample preparation procedure is crucial for removing interferences from the biological matrix. Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are commonly employed.

Protocol: Protein Precipitation followed by Liquid-Liquid Extraction [11][12]

-

To 200 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in acetonitrile).

-